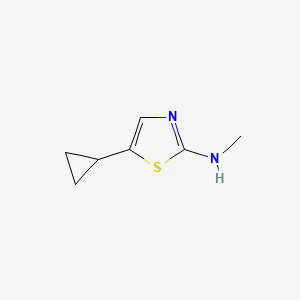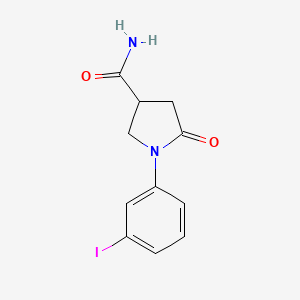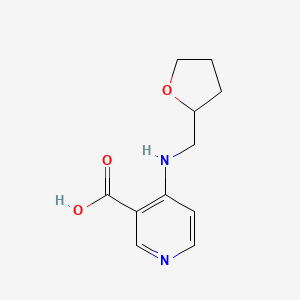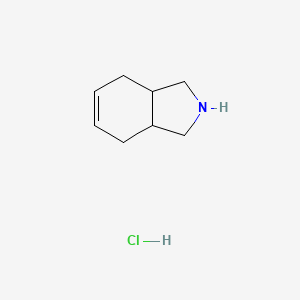![molecular formula C10H10N2O4 B11779077 N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C10H10N2O4. It is a member of the benzo[d][1,3]dioxole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom and a nitro group at the sixth position of the benzo[d][1,3]dioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Nitration: The starting material, benzo[d][1,3]dioxole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the sixth position.
Cyclopropylation: The nitrobenzo[d][1,3]dioxole intermediate is then subjected to cyclopropylation using cyclopropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and cyclopropylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: N-Cyclopropyl-6-aminobenzo[d][1,3]dioxol-5-amine.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a pharmacological tool.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl-6-aminobenzo[d][1,3]dioxol-5-amine: A reduced form of the compound with an amino group instead of a nitro group.
6-Nitrobenzo[d][1,3]dioxol-5-amine: Lacks the cyclopropyl group, providing a basis for comparison of the effects of the cyclopropyl substitution.
Uniqueness
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the nitro group contributes to its reactivity and potential for bioreduction.
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-cyclopropyl-6-nitro-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H10N2O4/c13-12(14)8-4-10-9(15-5-16-10)3-7(8)11-6-1-2-6/h3-4,6,11H,1-2,5H2 |
Clé InChI |
SKGRHJPODRMTNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)



![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)


![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)

